molecular formula C21H24N6O4 B2397425 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1206999-24-7

3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

カタログ番号: B2397425
CAS番号: 1206999-24-7
分子量: 424.461
InChIキー: DLZGXNSUWMCQIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of this compound are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

The compound interacts with its targets (iNOS and COX-2) by forming hydrophobic interactions with their active sites . This interaction results in a significant reduction in the expression of iNOS and COX-2, both at the mRNA and protein levels . This inhibits the production of nitric oxide and prostaglandins, thereby suppressing the inflammatory response .

Biochemical Pathways

The compound affects the inflammatory response pathway . By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammation-associated disorders .

Result of Action

The result of the compound’s action is a significant reduction in the inflammatory response. It achieves this by decreasing the expression of iNOS and COX-2, leading to a reduction in the production of nitric oxide and prostaglandins . This can potentially alleviate symptoms associated with inflammation-associated disorders .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS) can stimulate the inflammatory response, increasing the expression of iNOS and COX-2 . The compound’s ability to inhibit these enzymes even in the presence of LPS suggests it may be effective in a variety of environments .

生物活性

The compound 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and findings.

Synthesis and Structural Characterization

The synthesis of the compound involves several steps, including the formation of the morpholinopyrimidine moiety and subsequent coupling with the benzo[d]oxazol framework. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of morpholinopyrimidine derivatives, including those similar to our compound. For instance, compounds derived from morpholinopyrimidine have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells. Specifically, derivatives like V4 and V8 demonstrated a marked reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations. The molecular docking studies indicated strong binding affinities to the active sites of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .

Anticancer Activity

The anticancer potential of compounds containing morpholinopyrimidine has been explored through various in vitro assays. These compounds have been evaluated against different cancer cell lines, demonstrating cytotoxic effects. For example, one study reported that morpholinopyrimidine derivatives exhibited selective inhibition against specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationships (SARs) indicate that modifications to the piperazine and pyrimidine rings can enhance anticancer efficacy .

Antimicrobial Activity

In addition to anti-inflammatory and anticancer activities, the compound's antimicrobial properties have also been investigated. Studies have shown that certain derivatives exhibit activity against fungal strains such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like ketoconazole. This suggests that the synthesized compounds could serve as potential alternatives or adjuncts in antifungal therapy .

Case Studies

Study Activity Assessed Findings
Study 1Anti-inflammatoryCompounds V4 and V8 inhibited NO production in LPS-stimulated macrophages; reduced iNOS and COX-2 expression .
Study 2AnticancerMorpholinopyrimidine derivatives showed selective cytotoxicity against cancer cell lines; SAR indicated enhanced efficacy with specific substitutions .
Study 3AntimicrobialCertain derivatives displayed antifungal activity with MIC values comparable to ketoconazole against Candida species .

科学的研究の応用

Medicinal Chemistry

The compound exhibits promising activity against various biological targets, particularly in the context of anti-inflammatory and analgesic effects. The presence of the morpholinopyrimidine and piperazine moieties enhances its interaction with specific receptors and enzymes, making it a candidate for drug development.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). For instance, studies on related morpholinopyrimidine derivatives showed that they significantly reduced iNOS and COX-2 mRNA expression in LPS-stimulated macrophage cells, indicating their potential as anti-inflammatory agents .

Analgesic Properties

The compound's ability to inhibit COX enzymes suggests it may also possess analgesic properties. In vitro assays have shown that certain derivatives exhibit high selectivity for COX-2, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to variations in biological activity. For example, substituents on the piperazine or morpholinopyrimidine rings can significantly influence the compound's affinity for its targets.

Structural Feature Effect on Activity
Methoxy Group on Phenyl RingIncreases anti-inflammatory activity
Fluorine SubstitutionEnhances binding affinity to COX-2
Morpholine RingCritical for receptor interaction

Case Studies

Several studies have investigated the biological activities of compounds related to 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one.

Study on Anti-inflammatory Effects

In a study published in RSC Publishing, researchers synthesized several derivatives and evaluated their anti-inflammatory activity in macrophages stimulated by LPS. Compounds V4 and V8 demonstrated significant inhibition of NO production and reduced protein expression of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .

Evaluation of Analgesic Activity

Another study assessed various derivatives for their analgesic properties through COX inhibition assays. The findings indicated that specific substitutions led to enhanced selectivity for COX-2, making these compounds promising candidates for further development as analgesics .

特性

IUPAC Name

3-[2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c28-20(14-27-16-3-1-2-4-17(16)31-21(27)29)26-7-5-24(6-8-26)18-13-19(23-15-22-18)25-9-11-30-12-10-25/h1-4,13,15H,5-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZGXNSUWMCQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。